molecular formula C25H29Cl3O5 B1205204 3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

Cat. No. B1205204
M. Wt: 515.8 g/mol
InChI Key: XBOGIWAZQGMLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione is a natural product found in Streptomyces aculeolatus and Streptomyces with data available.

Scientific Research Applications

Structural Analysis

The crystal structure of a similar compound, derived from α-lapachone and characterized by X-ray diffraction, NMR, FTIR, and MS, reveals insights into its stereochemistry and molecular interactions, particularly hydrogen bonding. This structural knowledge is vital for understanding the compound's chemical behavior and potential applications (da Silva et al., 2011).

Synthetic Methodologies

A study outlines an efficient synthesis method for 4H-benzo[g]chromene-5,10-dione derivatives, using a multicomponent reaction under solvent-free conditions. This method emphasizes environmental friendliness and simplicity, which can be crucial for large-scale synthesis and potential industrial applications (Yao et al., 2009).

Anticancer Potential

Research on pyrano[2,3-f]chromene-4,8-dione derivatives, which share a structural resemblance, indicates significant anticancer activities against various human cancer cell lines. This discovery points towards the potential of similar compounds, like the one , in developing new anticancer agents (Hongshuang et al., 2017).

Photochromic Materials and Natural Products

The synthesis of chromene derivatives can lead to compounds used in photochromic materials and biologically active natural products. A study on chromene chromium carbene complexes shows the potential of these compounds in synthesizing naphthopyran and naphthopyrandione units, which are significant in these fields (Rawat et al., 2006).

Novel Synthetic Routes

Another research demonstrates the synthesis of highly functionalized chromene derivatives through an isocyanide-based reaction. Such innovative synthetic routes expand the possibilities for creating diverse and complex chromene-based structures, which could have various applications in medicinal chemistry and material science (Shaabani et al., 2009).

properties

Product Name

3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

Molecular Formula

C25H29Cl3O5

Molecular Weight

515.8 g/mol

IUPAC Name

3,4a-dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

InChI

InChI=1S/C25H29Cl3O5/c1-12-6-7-17(26)22(2,3)15(12)10-25-20(31)14-8-13(29)9-16(30)19(14)21(32)24(25,28)11-18(27)23(4,5)33-25/h8-9,15,17-18,29-30H,1,6-7,10-11H2,2-5H3

InChI Key

XBOGIWAZQGMLND-UHFFFAOYSA-N

SMILES

CC1(C(CCC(=C)C1CC23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)C2(CC(C(O3)(C)C)Cl)Cl)Cl)C

Canonical SMILES

CC1(C(CCC(=C)C1CC23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)C2(CC(C(O3)(C)C)Cl)Cl)Cl)C

synonyms

napyradiomycin B1
NPD-B1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Reactant of Route 2
3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Reactant of Route 3
3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Reactant of Route 4
3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Reactant of Route 5
3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Reactant of Route 6
3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.